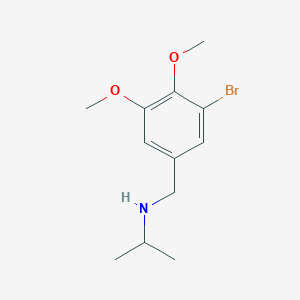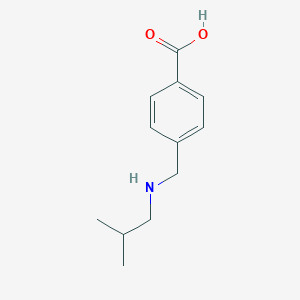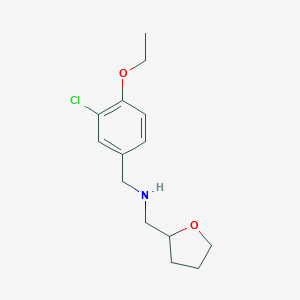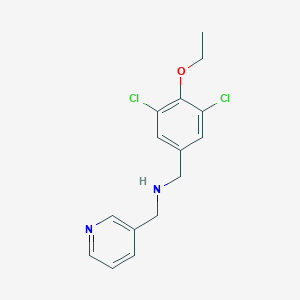![molecular formula C20H19NO3S B275582 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine, also known as TFMPP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study the mechanism of action of serotonin receptors. TFMPP is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep.
Mécanisme D'action
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine acts as a potent agonist of the 5-HT1B and 5-HT2C receptors. These receptors are located in the central nervous system and are involved in the regulation of mood, appetite, and sleep. Activation of the 5-HT1B receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the inhibition of the release of serotonin, which results in a decrease in appetite and an increase in anxiety. Activation of the 5-HT2C receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the release of serotonin, which results in an increase in appetite and a decrease in anxiety.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the central nervous system, which results in an increase in appetite and a decrease in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been shown to inhibit the release of serotonin, which results in a decrease in appetite and an increase in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of cardiovascular effects, including an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its potency and selectivity for the 5-HT1B and 5-HT2C receptors. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its psychoactive effects, which can make it difficult to study the physiological effects of the drug. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Orientations Futures
For research on 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine include investigating its effects on other serotonin receptors and its potential therapeutic applications. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have potential as a treatment for obesity and anxiety disorders, and further research is needed to determine its efficacy and safety. Additionally, research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine use and its potential for abuse.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 1,3-benzodioxole, which is reacted with 4-(thiophen-2-ylmethoxy)benzylamine to form the intermediate compound. The intermediate is then treated with formaldehyde and hydrogen cyanide to produce 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used extensively in scientific research to study the mechanism of action of serotonin receptors. It is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used in studies to investigate the role of serotonin in the regulation of feeding behavior, anxiety, and depression. It has also been used in studies to investigate the effects of serotonin on the cardiovascular system.
Propriétés
Nom du produit |
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine |
|---|---|
Formule moléculaire |
C20H19NO3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C20H19NO3S/c1-2-18(25-9-1)13-22-17-6-3-15(4-7-17)11-21-12-16-5-8-19-20(10-16)24-14-23-19/h1-10,21H,11-14H2 |
Clé InChI |
JXYUKNQIRWYZPV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)

![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)

![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)


![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)